molecular formula C13H18O B12646796 (4-tert-Butyl-o-tolyl)acetaldehyde CAS No. 94108-57-3

(4-tert-Butyl-o-tolyl)acetaldehyde

Cat. No.: B12646796
CAS No.: 94108-57-3
M. Wt: 190.28 g/mol
InChI Key: ACGSLLPQEVTPIJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butyl-o-tolyl)acetaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (in this case, tert-butylbenzene) and an acyl chloride (such as acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar Friedel-Crafts acylation processes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butyl-o-tolyl)acetaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 4-tert-Butyl-o-toluic acid.

    Reduction: 4-tert-Butyl-o-tolyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-tert-Butyl-o-tolyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-tert-Butyl-o-tolyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The aromatic ring and tert-butyl group can also influence the compound’s binding affinity and specificity for different targets.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzaldehyde: Similar structure but lacks the methyl group on the aromatic ring.

    o-Tolualdehyde: Similar structure but lacks the tert-butyl group.

    4-tert-Butyl-o-toluic acid: The oxidized form of (4-tert-Butyl-o-tolyl)acetaldehyde.

Uniqueness

This compound is unique due to the presence of both a tert-butyl group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

94108-57-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(4-tert-butyl-2-methylphenyl)acetaldehyde

InChI

InChI=1S/C13H18O/c1-10-9-12(13(2,3)4)6-5-11(10)7-8-14/h5-6,8-9H,7H2,1-4H3

InChI Key

ACGSLLPQEVTPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)CC=O

Origin of Product

United States

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